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molecular formula C18H42O6S3Si2 B8756661 4,4,14,14-Tetraethoxy-3,15-dioxa-8,9,10-trithia-4,14-disilaheptadecane CAS No. 56706-11-7

4,4,14,14-Tetraethoxy-3,15-dioxa-8,9,10-trithia-4,14-disilaheptadecane

Cat. No. B8756661
M. Wt: 506.9 g/mol
InChI Key: KLFNHRIZTXWZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03946059

Procedure details

47.5 g of bis-[γ-(triethoxysilyl)-propyl]-disulfide (0.1 mole) was heated together with 3.2 g of sulfur (0.1 mole) under a nitrogen gas atmosphere for about 15 hours at about 150°C, until all of the sulfur had dissolved and did not crystallize out again upon cooling. A dark red liquid was formed, which a thin-layer chromatogram showed to contain no free sulfur, and in which disulfides and tetrasulfides are dissolved as shown by mass spectrographic analysis.
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
disulfides
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
tetrasulfides
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O[Si](OCC)(OCC)CCC[S:8][S:9][CH2:10][CH2:11][CH2:12][Si:13]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])C.[S]>>[CH2:15]([O:14][Si:13]([O:20][CH2:21][CH3:22])([O:17][CH2:18][CH3:19])[CH2:12][CH2:11][CH2:10][S:9][S:8][S:9][CH2:10][CH2:11][CH2:12][Si:13]([O:14][CH2:15][CH3:16])([O:17][CH2:18][CH3:19])[O:20][CH2:21][CH3:22])[CH3:16] |^3:28|

Inputs

Step One
Name
Quantity
47.5 g
Type
reactant
Smiles
C(C)O[Si](CCCSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC
Name
Quantity
3.2 g
Type
reactant
Smiles
[S]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Four
Name
disulfides
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
tetrasulfides
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not crystallize out again
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
A dark red liquid was formed

Outcomes

Product
Name
Type
Smiles
C(C)O[Si](CCCSSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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